molecular formula C34H52N2O6S B12037537 N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide CAS No. 83721-34-0

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide

Cat. No.: B12037537
CAS No.: 83721-34-0
M. Wt: 616.9 g/mol
InChI Key: CKISAHSCDNMLGR-UHFFFAOYSA-N
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Description

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide is a complex organic compound with a unique structure

Preparation Methods

The synthesis of N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dimethoxyphenyl derivative, followed by the introduction of the hexadecyl and methylsulphamoyl groups. The final step involves the formation of the propionamide moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide can be compared with other similar compounds, such as:

    This compound: This compound shares similar structural features but may differ in terms of specific functional groups or chain lengths.

    This compound: Another similar compound with slight variations in the substituents

Properties

CAS No.

83721-34-0

Molecular Formula

C34H52N2O6S

Molecular Weight

616.9 g/mol

IUPAC Name

N-[4-[hexadecyl(methyl)sulfamoyl]-2,5-dimethoxyphenyl]-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C34H52N2O6S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-36(2)43(39,40)33-27-31(41-3)29(25-32(33)42-4)35-34(38)26-30(37)28-22-19-18-20-23-28/h18-20,22-23,25,27H,5-17,21,24,26H2,1-4H3,(H,35,38)

InChI Key

CKISAHSCDNMLGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)NC(=O)CC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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